molecular formula C8H6BrN3 B1377912 (4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine CAS No. 1352395-21-1

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine

Cat. No. B1377912
M. Wt: 224.06 g/mol
InChI Key: BZTRWGZEKVXBBI-UHFFFAOYSA-N
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Description

“(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . Pyrrolo[3,2-c]pyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a related compound, is available in the NIST Chemistry WebBook . It’s a bicyclic compound consisting of a pyrazole and a pyridine ring .


Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For example, compound 4h exhibited potent FGFR inhibitory activity .

Scientific Research Applications

  • Catalysis and Kinetics : This compound has been involved in the synthesis of ruthenium-cymene containing pyridine-derived aldiimine ligands. These ligands have been applied in the transfer hydrogenation of aryl ketones, showing good catalytic activity and kinetics studies (Ramos et al., 2019).

  • Synthesis of Schiff Bases : It's used in the generation of Schiff bases, which are essential intermediates in organic synthesis. For instance, aniline reacted with aromatic heterocyclic aldehydes like 1H-pyrrole-2-carbaldehyde to form Schiff bases, which have various applications, including in synthetic chemistry (Jirjees, 2022).

  • Corrosion Inhibition : Research indicates that Schiff bases derived from this compound, when used in combination with imidazo(1,2-a)pyridine, can act as corrosion inhibitors for mild steel in acidic environments. This application is significant in materials science and industrial processes (Aatiaoui et al., 2021).

  • Carbon Dioxide Binding : The compound has been used in the synthesis of rhenium(I) triscarbonyl complexes, which demonstrate the ability to bind CO2 via metal-ligand cooperation. This research is particularly relevant in the context of CO2 capture and environmental chemistry (Stichauer et al., 2017).

  • Antibacterial Studies : It has been utilized in the synthesis of N-substituted [5-(1H-1, 2, 4-Triazol-5yl)pyridine-2-YL]methanimine derivatives, which were evaluated for their antibacterial activities, indicating potential applications in pharmaceutical and medical research (Mullani & Disouza, 2015).

  • Polymer Synthesis : The compound has been involved in the bromination of polymer N-Brom-(phenyl-4-vinylphenyl)methanimines, which can be used in various polymerization reactions, indicating its role in polymer chemistry and material science (Manecke & Stärk, 1975).

properties

IUPAC Name

(4-bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-4,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTRWGZEKVXBBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CN=C2C=N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine
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(4-Bromo-1H-pyrrolo[2,3-c]pyridin-7-yl)methanimine

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